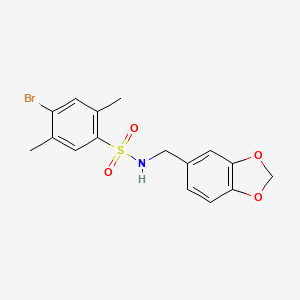
Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate” is a thiophene derivative. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Wissenschaftliche Forschungsanwendungen
Tumor-Selective Agents
Methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate and its derivatives have been studied for their tumor-selective properties. For instance, Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, a closely related compound, has shown preferential inhibition of tumor cell proliferation in various human T-lymphoma/leukemia cells, prostate, renal, central nervous system, and liver tumor cell types. This compound has demonstrated cytotoxic rather than cytostatic effects at higher concentrations, suggesting its potential as an anti-cancer agent (Thomas et al., 2014).
Chemical Synthesis and Reactivity
Studies have explored the reactivity of related compounds with orthoesters, primary amines, and hydrazines, leading to the formation of various chemical structures such as [3,2-d]4(3H)thieno- pyrimidinones. These reactions are crucial for understanding the synthesis and applications of thiophene derivatives in chemical research (Hajjem et al., 2010).
Microwave Irradiation in Synthesis
The effect of microwave irradiation on the condensation reactions of related thiophene derivatives has been studied. For example, the synthesis of methyl 4-(methoxymethyl)furo[3,2-b]pyrrole-5-carboxylate under microwave irradiation showed that it shortens the reaction time while maintaining comparable yields, highlighting the efficiency of microwave-assisted synthesis in organic chemistry (Krutošíková et al., 2000).
Anti-Proliferative Activity and Tumor Cell Selectivity
Further research on thiophene derivatives has shown pronounced anti-proliferative activity and tumor cell selectivity. Some derivatives inhibited the proliferation of T-lymphoma, prostate, kidney, and hepatoma tumor cells while being inactive against other tumor cell lines. These findings indicate the potential of these compounds in targeted cancer therapies (Thomas et al., 2017).
Synthesis and Evaluation as Anti-Cancer Agents
A series of thiophene and benzothiophene derivatives have been synthesized and evaluated for their anti-cancer properties. These derivatives showed promising activity against several tumor cell lines, suggesting their potential as cytotoxic agents (Mohareb et al., 2016).
Wirkmechanismus
Target of Action
Thiophene derivatives, in general, have been known to exhibit a wide range of therapeutic properties . For instance, some thiophene-based drugs like suprofen and articaine target nonsteroidal anti-inflammatory pathways and voltage-gated sodium channels respectively .
Mode of Action
In the case of thiophene derivatives, their interaction with biological targets can lead to a variety of effects, depending on the specific derivative and target .
Biochemical Pathways
Thiophene derivatives have been reported to impact a variety of biochemical pathways, leading to diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular effects .
Zukünftige Richtungen
Thiophene derivatives continue to be a focus of research due to their wide range of properties and applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing new synthesis methods and exploring new applications of thiophene derivatives.
Eigenschaften
IUPAC Name |
methyl 2-amino-4-(methoxymethyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-11-3-5-4-13-7(9)6(5)8(10)12-2/h4H,3,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRCGSQSPSUWAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CSC(=C1C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

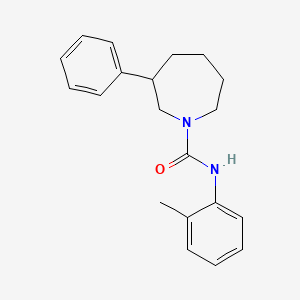
![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2357037.png)
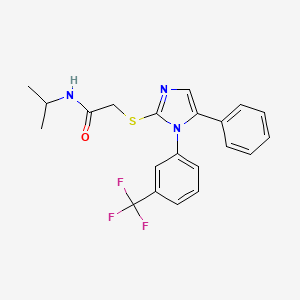
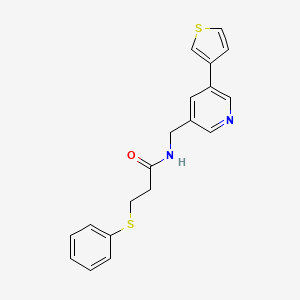

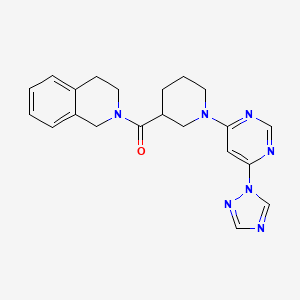
![N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2357045.png)

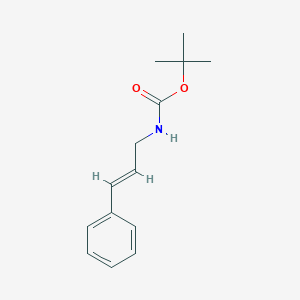
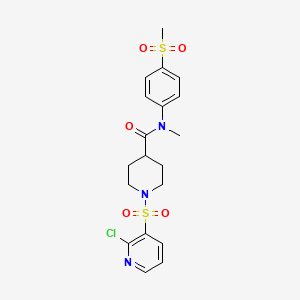
![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2357056.png)
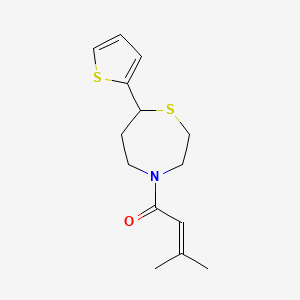
![4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride](/img/structure/B2357058.png)
